molecular formula C14H10ClFO3 B14020646 4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid

Cat. No.: B14020646
M. Wt: 280.68 g/mol
InChI Key: GJMRVNROWZZRFP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid derivative characterized by a benzyloxy group at the 4-position, chlorine at the 2-position, and fluorine at the 5-position of the benzoic acid core. Its molecular formula is C₁₄H₁₀ClFO₃, with a molecular weight of 298.68 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl, F) and a benzyloxy group, which influences its electronic properties, solubility, and reactivity. This molecule is primarily used as an intermediate in pharmaceutical synthesis, where its functional groups enable derivatization for drug discovery and development.

Properties

Molecular Formula

C14H10ClFO3

Molecular Weight

280.68 g/mol

IUPAC Name

2-chloro-5-fluoro-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H10ClFO3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)

InChI Key

GJMRVNROWZZRFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)Cl)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by chlorination and fluorination steps . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Acidity

The presence and position of substituents significantly impact the compound’s properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Functional Group Key Applications References
4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid 2-Cl, 5-F, 4-OBn C₁₄H₁₀ClFO₃ Benzoic acid Pharmaceutical synthesis N/A
4-Chloro-2-fluoro-5-methoxybenzoic acid 2-Cl, 5-F, 4-OMe C₈H₆ClFO₃ Benzoic acid Organic synthesis intermediate
2-Chloro-4-fluorobenzoic acid 2-Cl, 4-F C₇H₄ClFO₂ Benzoic acid Agrochemicals, polymers
2-Benzyloxy-5-fluorophenylboronic acid 2-OBn, 5-F C₁₃H₁₂BFO₃ Boronic acid Suzuki coupling reactions
Key Observations:

Benzyloxy vs. Methoxy Groups :

  • The benzyloxy group in the target compound provides steric bulk and lipophilicity compared to the smaller methoxy group in 4-chloro-2-fluoro-5-methoxybenzoic acid . This enhances solubility in organic solvents, making it more suitable for coupling reactions in drug synthesis.

Positional Isomerism: 2-Chloro-4-fluorobenzoic acid lacks the benzyloxy group and has fluorine at the 4-position instead of 3.

Functional Group Variations :

  • 2-Benzyloxy-5-fluorophenylboronic acid replaces the carboxylic acid with a boronic acid group, redirecting its utility toward cross-coupling reactions (e.g., Suzuki-Miyaura) rather than pharmaceutical derivatization .

Electronic and Steric Effects

  • Electron-Withdrawing Substituents : The chlorine and fluorine atoms in the target compound increase the acidity of the carboxylic acid group by stabilizing the deprotonated form through inductive effects.
  • Benzyloxy Group : The 4-benzyloxy group acts as an electron-donating substituent via resonance, counterbalancing the electron-withdrawing effects of Cl and F. This duality may fine-tune reactivity in nucleophilic acyl substitution or esterification reactions.

Biological Activity

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group, a chlorine atom, and a fluorine atom attached to a benzoic acid backbone. The structural formula can be represented as follows:

C14H12ClFO3\text{C}_{14}\text{H}_{12}\text{ClF}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.

Anticholinesterase Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit anticholinesterase activity, which is crucial in treating conditions like Alzheimer's disease. For example, phenylcinnamide derivatives have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . While specific data for this compound is limited, the structural similarities suggest potential activity against these targets.

Inhibition Studies

Table 1 summarizes the IC50 values from related compounds that provide insights into the potential activity of this compound.

Compound NameTarget EnzymeIC50 (μM)
3-(2-(Benzyloxy)phenyl)acrylamideEeAChE0.29 ± 0.21
3-(2-chloro-6-nitrophenyl)acrylamidehBChE1.18 ± 1.31
This compoundTBDTBD

Note: The IC50 for this compound is currently undetermined but expected to be in a similar range based on structure-activity relationship (SAR) studies.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of various derivatives of benzyloxy compounds. For instance, studies have shown that modifying substituents can significantly enhance biological activity. A notable study demonstrated that specific modifications led to increased potency against Trypanosoma cruzi CYP51 .

In another case, compounds exhibiting PPARα agonism showed promising results in reducing retinal vascular leakage in diabetic models, indicating potential therapeutic applications for metabolic disorders . The findings suggest that structural variants can lead to significant differences in biological efficacy.

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